2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile
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Overview
Description
2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile is a complex organic compound that features a thiazole ring substituted with a hydroxybutynyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the hydroxybutynyl and carbonitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonitrile group may yield primary amines.
Scientific Research Applications
2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxybutynyl group and thiazole ring may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid
- 2-[3-(2-hydroxybut-3-yn-2-yl)-2,2-dimethyl-cyclobutyl]acetic acid
Uniqueness
2-(2-Hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the thiazole ring
Properties
Molecular Formula |
C8H6N2OS |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-6(4-9)5-12-7/h1,5,11H,2H3 |
InChI Key |
NJKVCNXKZBSALY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC(=CS1)C#N)O |
Origin of Product |
United States |
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